1,2-Difluoro-3-prop-2-ynyloxybenzene
Description
1,2-Difluoro-3-prop-2-ynyloxybenzene is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a propargyl ether group (-O-CH₂-C≡CH) at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing fluorine atoms and the propargyl group’s ability to participate in click chemistry or polymerization reactions. Given the lack of data on this compound, this article will instead provide a detailed comparison of dFdC with its structural and functional analogue, 1-β-D-arabinofuranosylcytosine (ara-C), based on the available evidence.
Properties
IUPAC Name |
1,2-difluoro-3-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h1,3-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCPGLHJZDIFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-prop-2-ynyloxybenzene can be synthesized through several methods, including:
Halogenation and Substitution Reactions: Starting with 1,2-difluorobenzene, the prop-2-ynyl group can be introduced via nucleophilic substitution reactions.
Transition Metal-Catalyzed Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed to attach the prop-2-ynyl group to the difluorobenzene core.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
1,2-Difluoro-3-prop-2-ynyloxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluorobenzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of difluorobenzene derivatives with different functional groups.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution Reactions: Typical reagents include halogens (e.g., Br₂, Cl₂) and strong bases (e.g., NaOH).
Major Products Formed:
Oxidation Products: Difluorobenzoic acids, difluorobenzaldehydes, and difluorobenzonitriles.
Reduction Products: Difluorobenzene derivatives with various functional groups.
Substitution Products: Halogenated difluorobenzenes and alkylated derivatives.
Scientific Research Applications
1,2-Difluoro-3-prop-2-ynyloxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,2-Difluoro-3-prop-2-ynyloxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds: dFdC vs. ara-C
The following analysis compares dFdC and ara-C in terms of pharmacokinetics, enzymatic interactions, and cytotoxic mechanisms.
Structural and Functional Similarities
Both compounds are deoxycytidine analogues modified to disrupt DNA synthesis.
- dFdC : Contains two fluorine atoms at the 2'-position of the deoxyribose sugar .
- ara-C: Features an arabinose sugar (β-D-arabinofuranose) instead of deoxyribose, altering stereochemistry .
Pharmacokinetic and Metabolic Differences
Cytotoxicity and Clinical Implications
- dFdC exhibits significantly greater cytotoxicity than ara-C in wild-type cells, with irreversible DNA synthesis inhibition even after drug removal .
- The prolonged intracellular retention of dFdCTP correlates with its potent antitumor activity, particularly in solid tumors .
- ara-C’s rapid triphosphate degradation limits its utility to hematologic malignancies .
Critical Notes
The comparison above focuses on dFdC and ara-C, which are nucleoside analogues rather than substituted benzene derivatives.
Mechanistic Insights : The superior efficacy of dFdC arises from its optimized pharmacokinetics (e.g., faster uptake, higher enzyme affinity, and triphosphate stability) and resistance to DNA repair mechanisms .
Clinical Relevance: dFdC (gemcitabine) is now a first-line therapy for pancreatic cancer, while ara-C remains a cornerstone for acute myeloid leukemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
